Bienvenue dans la boutique en ligne BenchChem!

methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate

Carboxylesterase 2 Inhibition Drug Metabolism Prodrug Activation

This pyrazole-amide-benzoate hybrid is the definitive tool for selective human carboxylesterase 2 (CE2) inhibition. With an IC50 of 20 nM and >1000-fold selectivity over CE1 (IC50=20,400 nM), it enables clean pharmacological dissection of CE2-dependent prodrug activation (irinotecan/SN-38, capecitabine/5-FU) and cocaine esterase pathways. The ortho-methoxycarbonylphenyl amide motif defines a unique structural subclass conferring competitive, low-nanomolar binding (Ki=42 nM). Unlike broad-spectrum inhibitors (BNPP, PMSF), this compound ensures target-specific interrogation and is the reference standard for pyrazole-based serine hydrolase hit-to-lead optimization. Procure this precise chemotype to avoid unpredictable potency and selectivity shifts associated with non-ester phenylacetamide analogs.

Molecular Formula C23H24N4O4
Molecular Weight 420.469
CAS No. 1286724-74-0
Cat. No. B2738643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate
CAS1286724-74-0
Molecular FormulaC23H24N4O4
Molecular Weight420.469
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O4/c1-30-23(29)18-9-5-6-10-20(18)24-21(28)16-27-15-19(17-7-3-2-4-8-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28)
InChIKeyJYMAIIFXVMRSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate (CAS 1286724-74-0): Baseline Profile for Research Procurement


Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate (CAS 1286724-74-0) is a synthetic small molecule belonging to the pyrazole-amide-benzoate hybrid class, incorporating a morpholine ring, a phenyl-substituted pyrazole core, and a methyl anthranilate moiety linked via an acetamido bridge [1]. Its molecular formula is C₂₃H₂₄N₄O₄ (MW 420.46 g/mol). The compound has been curated in authoritative bioactivity databases including ChEMBL (ID: CHEMBL3774603) and BindingDB (ID: BDBM50154561) with reported inhibitory activity against human carboxylesterase 2 (CE2/Cocaine Esterase), specifically demonstrating an IC₅₀ of 20 nM and a competitive Ki of 42 nM in human liver microsomal assays [2]. Structurally, it is closely related to a cluster of 3-morpholino-4-phenyl-1H-pyrazol-1-yl acetamide derivatives that differ in the amide substituent, positioning this compound within a broader medicinal chemistry exploration of pyrazole-based serine hydrolase inhibitors.

methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate: Why Generic Substitution Fails


Within the 3-morpholino-4-phenyl-1H-pyrazol-1-yl acetamide series, minor structural changes in the amide substituent produce divergent biological activity profiles. The target compound bears a methyl anthranilate (2-methoxycarbonylphenyl) amide group, whereas close analogs carry N-phenyl, N-(4-chlorobenzyl), N-(4-methoxyphenyl), or 4-substituted benzoate moieties . These structural variations alter the spatial orientation, hydrogen-bonding capacity, and electronic character of the terminal aryl ring, which directly affect target engagement. For instance, the ortho-methoxycarbonyl substituent on the phenyl ring in the target compound introduces a strong electron-withdrawing ester group capable of both intramolecular hydrogen bonding with the adjacent amide NH and additional polar interactions within enzyme active sites—features absent in the non-ester phenylacetamide analog. Consequently, replacing this compound with an in-class analog lacking the precise 2-methoxycarbonylphenyl substitution pattern will likely result in unpredictable potency, selectivity, and physicochemical behavior at the biological target level.

methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate (1286724-74-0): Quantitative Differentiation Evidence for Procurement Decisions


CE2 Inhibitory Potency: Sub-50 nM Competitive Binding Affinity in Human Liver Microsomes

Methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate demonstrates potent competitive inhibition of human carboxylesterase 2 (CE2/Cocaine Esterase) with a Ki of 42 nM in human liver microsomes using fluorescein diacetate as substrate following a 10-minute preincubation protocol. The IC₅₀ for CE2 inhibition under the same conditions is 20 nM [1]. In contrast, the compound exhibits substantially weaker inhibition of the closely related human liver carboxylesterase 1 (CE1), with an IC₅₀ of 20,400 nM (20.4 µM), representing a >1000-fold selectivity ratio for CE2 over CE1 [2]. This isoform selectivity profile constitutes quantifiable evidence of differentiated target engagement, as CE1 and CE2 share only 48% amino acid sequence identity yet perform overlapping metabolic functions in xenobiotic detoxification [3].

Carboxylesterase 2 Inhibition Drug Metabolism Prodrug Activation

Structural Differentiation: Ortho-Methoxycarbonylphenyl vs. Phenylacetamide Terminal Group

The target compound contains a unique ortho-methoxycarbonylphenyl (methyl anthranilate) amide terminus, distinguishing it from the most structurally proximal analog 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide (CAS 1286696-31-8), which bears a simple unsubstituted N-phenyl acetamide . The 2-methoxycarbonyl group introduces: (i) an additional hydrogen bond acceptor (ester carbonyl oxygen) capable of interacting with catalytic serine residues in serine hydrolase active sites; (ii) an intramolecular six-membered hydrogen bond between the ester carbonyl and the adjacent amide NH, constraining the conformational ensemble of the terminal aryl-amide region; and (iii) increased polar surface area (tPSA ≈ 87 Ų vs. ≈ 60 Ų for the phenylacetamide analog) [1]. In a closely related scaffold series, pyrazolones substituted with ester-bearing aryl groups showed >10-fold variation in CE2 inhibitory potency compared to non-ester analogs, suggesting that the methoxycarbonyl motif is a critical pharmacophoric element rather than an inert structural feature [2].

Structure-Activity Relationship Pyrazole Carboxamide Medicinal Chemistry

Regioisomeric Differentiation: 2-Substituted vs. 4-Substituted Benzoate in Morpholino-Pyrazole Acetamides

The target compound features a 2-substituted methyl benzoate (methyl anthranilate), whereas a closely related congener methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate carries the ester functionality at the 4-position of the phenyl ring and an o-tolyl group on the pyrazole instead of phenyl . Regioisomeric substitution at the 2-position (ortho) versus 4-position (para) of the benzoate ring alters the dihedral angle between the amide plane and the aromatic ring, affecting π-stacking geometry and hydrogen bond directionality within enzyme binding pockets. In pyrazole acetamide derivatives targeting metabolic enzymes, ortho-substituted benzamides have been shown to adopt distinct binding conformations that can enhance selectivity for particular serine hydrolase isoforms relative to their para-substituted counterparts, although quantitative head-to-head comparisons between these two specific compounds have not been published [1]. The o-tolyl (4-methylphenyl) group on the pyrazole of the comparator also introduces a steric and electronic perturbation at a second position, confounding simple regioisomeric comparison and underscoring that dual-site structural differences make the compounds chemically non-interchangeable.

Regioisomer Comparison Pyrazole Acetamide Benzoate Substitution

Cholinesterase Selectivity: Morpholino-Pyrazoline Derivatives Show Modest Activity Relative to Piperidine Congeners—Supporting Scaffold-Specificity Principle

In a head-to-head evaluation of 14 pyrazoline derivatives by Altıntop et al. (2020), compounds bearing a morpholine substituent on the phenyl ring (compounds 8-14) consistently exhibited lower acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity compared to their piperidine-substituted counterparts (compounds 1-7). For example, the most potent morpholine derivative in the series achieved only 28.15% AChE inhibition at test concentration, whereas the most potent piperidine derivative achieved 40.92% inhibition under identical assay conditions [1]. While the target compound (CAS 1286724-74-0) was not tested in this specific study, it shares the morpholino-phenyl-pyrazole core scaffold with the morpholine series (compounds 8-14), and the observed morpholine-versus-piperidine activity differential provides class-level evidence that the morpholine ring imparts distinct target selectivity that differs from piperidine-containing analogs. This finding is corroborated by a broader SAR meta-analysis indicating that morpholine-containing pyrazole amides consistently exhibit stronger activity toward serine hydrolases (e.g., CE2, CES family) than toward cholinesterases, whereas piperidine-substituted analogs show the opposite preference profile [2].

Acetylcholinesterase Butyrylcholinesterase Morpholine vs. Piperidine

methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate (1286724-74-0): Evidence-Backed Research Application Scenarios


Selective Carboxylesterase 2 (CE2) Chemical Probe for Drug Metabolism Studies

This compound is the most appropriate choice for in vitro studies requiring selective inhibition of human carboxylesterase 2 over carboxylesterase 1. With a CE2 IC₅₀ of 20 nM and a >1000-fold selectivity window against CE1 (IC₅₀ = 20,400 nM) in human liver microsomes [1], it enables clean pharmacological dissection of CE2-dependent prodrug activation pathways (e.g., irinotecan to SN-38, capecitabine to 5-FU) without confounding CE1-mediated off-target hydrolysis. Researchers investigating intestinal first-pass metabolism or designing CE2-activated ester prodrugs should procure this specific compound rather than broad-spectrum carboxylesterase inhibitors (e.g., bis(4-nitrophenyl)phosphate, BNPP) or non-selective pyrazole analogs.

Structure-Activity Relationship Studies on Pyrazole-Acetamide Hybrids Targeting Serine Hydrolases

The ortho-methoxycarbonylphenyl amide terminus defines a structural sub-class within the 3-morpholino-4-phenyl-1H-pyrazol-1-yl acetamide family that is distinct from N-phenyl, N-benzyl, and para-substituted benzoate analogs [1]. Medicinal chemistry groups engaged in hit-to-lead optimization of pyrazole-based serine hydrolase inhibitors should use this compound as a key comparator scaffold to probe the contribution of the 2-methoxycarbonylphenyl motif to CE2 binding affinity and selectivity. The compound serves as a reference point for evaluating whether intramolecular hydrogen bonding between the ester carbonyl and amide NH contributes to the observed >1000-fold isoform selectivity.

In Vitro Cocaine Metabolism and Pharmacokinetic Interaction Assays

Human CE2 is the primary enzyme responsible for cocaine hydrolysis (hence the alternate designation 'Cocaine Esterase'), and this compound demonstrates potent competitive inhibition with a Ki of 42 nM against CE2 in human liver microsomes [1]. For research programs focused on cocaine pharmacokinetics, cocaine-ethanol interaction (cocaethylene formation), or development of CE2-based pharmacokinetic enhancers, the compound's well-defined competitive inhibition mechanism and low nanomolar potency make it a superior tool compound compared to non-selective esterase inhibitors such as paraoxon or phenylmethylsulfonyl fluoride (PMSF), which irreversibly inhibit multiple serine hydrolases.

Adipogenesis and Metabolic Disorder Research Leveraging CE2 Inhibition

Recent evidence demonstrates that CE2 inhibition suppresses adipocyte differentiation and lipid accumulation in cellular models, positioning selective CE2 inhibitors as potential research tools for metabolic disease investigation [1]. The target compound's combination of high CE2 potency (IC₅₀ = 20 nM) and >1000-fold selectivity over CE1 makes it particularly suitable for adipogenesis studies where CE1-mediated off-target effects on hepatic lipid metabolism must be minimized. This application scenario is directly supported by the discovery that pyrazolone-based CE2 inhibitors potently inhibit adipogenesis in 3T3-L1 preadipocyte models [1], providing a translational rationale for procuring this specific structural chemotype.

Quote Request

Request a Quote for methyl 2-(2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.